molecular formula C30H42O7 B14873809 Pseudolarolide Q2

Pseudolarolide Q2

Cat. No.: B14873809
M. Wt: 514.6 g/mol
InChI Key: KYSAZQMUXWZIQI-CUAOZKIYSA-N
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Description

Pseudolarolide Q2 is a triterpenoid compound isolated from the roots of Codonopsis pilosula, a plant commonly used in traditional Chinese medicine. This compound has garnered interest due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pseudolarolide Q2 involves multiple steps, including the isolation of the compound from natural sources. The primary source of this compound is the peel of Pseudolarix amabilis . The compound is typically extracted using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pseudolarolide Q2 undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Comparison with Similar Compounds

Pseudolarolide Q2 is part of a family of triterpenoids, which includes compounds like Pseudolarolide E, Pseudolarolide F, Pseudolarolide K, and Pseudolarolide P . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. This compound is unique due to its strong antimicrobial activity and potential role in regulating SIRT1 activity .

List of Similar Compounds

Properties

Molecular Formula

C30H42O7

Molecular Weight

514.6 g/mol

IUPAC Name

(1R,3'R,4R,5R,6R,8S,10R,12S,13S,16S,22R)-3',4,6,12,17,17-hexamethylspiro[9,18,23,24-tetraoxahexacyclo[20.2.1.01,13.04,12.05,10.016,22]pentacos-20-ene-8,5'-oxolane]-2',19-dione

InChI

InChI=1S/C30H42O7/c1-17-13-30(14-18(2)24(32)35-30)33-19-15-27(6)21-8-7-20-25(3,4)34-22(31)9-10-28(20)16-29(21,37-36-28)12-11-26(27,5)23(17)19/h9-10,17-21,23H,7-8,11-16H2,1-6H3/t17-,18-,19-,20+,21+,23+,26-,27+,28+,29-,30+/m1/s1

InChI Key

KYSAZQMUXWZIQI-CUAOZKIYSA-N

Isomeric SMILES

C[C@@H]1C[C@]2(C[C@H](C(=O)O2)C)O[C@H]3[C@H]1[C@]4(CC[C@@]56C[C@]7(C=CC(=O)OC([C@@H]7CC[C@H]5[C@@]4(C3)C)(C)C)OO6)C

Canonical SMILES

CC1CC2(CC(C(=O)O2)C)OC3C1C4(CCC56CC7(C=CC(=O)OC(C7CCC5C4(C3)C)(C)C)OO6)C

Origin of Product

United States

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